molecular formula C18H32 B15145838 4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)

4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)

Cat. No.: B15145838
M. Wt: 248.4 g/mol
InChI Key: IASLDLGGHXYCEO-UHFFFAOYSA-N
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Description

4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C18H32 It is a bicyclic compound consisting of two cyclohexane rings connected by a single bond, with a prop-1-en-1-yl group and a propyl group attached to the cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) typically involves the following steps:

    Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Prop-1-en-1-yl Group: The prop-1-en-1-yl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Attachment of the Propyl Group: The propyl group can be attached through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the cyclohexane ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) may involve large-scale versions of the above synthetic routes, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bond to a single bond, forming a saturated compound.

    Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) can introduce halogen atoms into the cyclohexane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated cyclohexanes

Scientific Research Applications

4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) has several scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and conformational analysis of bicyclic systems.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-Prop-1-en-1-yl]-4’-methyl-1,1’-bi(cyclohexane)
  • 4-[(1E)-Prop-1-en-1-yl]-4’-ethyl-1,1’-bi(cyclohexane)
  • 4-[(1E)-Prop-1-en-1-yl]-4’-butyl-1,1’-bi(cyclohexane)

Uniqueness

4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) is unique due to the presence of both a prop-1-en-1-yl group and a propyl group, which impart distinct chemical and physical properties

Biological Activity

4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane), also known as (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane), is a synthetic organic compound characterized by its unique bicyclic structure. This compound has garnered interest due to its potential applications in various fields, including materials science and pharmacology. This article explores the biological activity of this compound, focusing on its interactions, synthesis, and potential therapeutic applications.

The molecular formula of 4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane) is C₁₈H₃₂, with a molecular weight of approximately 248.454 g/mol. It possesses a LogP value of 7.92, indicating high lipophilicity, which is significant for its biological interactions and absorption properties .

PropertyValue
Molecular FormulaC₁₈H₃₂
Molecular Weight248.454 g/mol
LogP7.92
CAS Number279246-65-0

Synthesis

The synthesis of 4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane) typically involves multi-step organic synthesis techniques. Common methodologies include:

  • Formation of the bicyclic core : Utilizing cyclohexane derivatives.
  • Substitution reactions : Introducing the propyl and propenyl groups at the fourth position.

These reactions are crucial for establishing the compound's structural integrity and functional properties.

Interaction Studies

Research indicates that the unique structural characteristics of 4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane) may influence its compatibility with various biological systems. Its high lipophilicity suggests potential interactions with lipid membranes, which could facilitate cellular uptake and influence pharmacokinetics.

Case Study: Docking Studies
A study involving docking simulations demonstrated that similar compounds exhibit binding affinities to serotonin receptors (5-HT receptors). Although specific data for 4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane) is limited, related compounds have shown promising results in modulating receptor activity .

Pharmacological Potential

The compound's structural features may also endow it with potential therapeutic applications. For instance:

  • Neuroprotective Effects : Compounds with similar bicyclic structures have been evaluated for their ability to protect neuronal cells from apoptosis in vitro.

Applications

Given its unique properties, 4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane) is being explored for various applications:

Material Science

The compound's compatibility with other materials makes it a candidate for use in organic electronics and polymer science.

Analytical Chemistry

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), which allows for its separation and characterization in complex mixtures .

Properties

IUPAC Name

1-prop-1-enyl-4-(4-propylcyclohexyl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32/c1-3-5-15-7-11-17(12-8-15)18-13-9-16(6-4-2)10-14-18/h3,5,15-18H,4,6-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASLDLGGHXYCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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